BMS-262084

Description

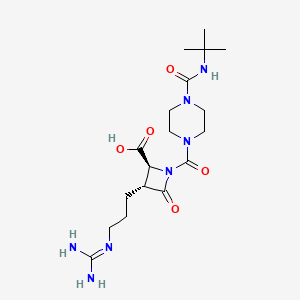

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQITSPGQORDA-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253174-92-4 | |

| Record name | BMS-262084 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-262084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-262084

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-262084 is a potent, selective, and irreversible small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Preclinical studies have demonstrated its efficacy as an antithrombotic agent with a potentially favorable safety profile, particularly concerning bleeding risk. This document provides a comprehensive overview of the mechanism of action, pharmacological properties, and preclinical evaluation of this compound. It includes detailed summaries of quantitative data, methodologies of key experiments, and visual representations of its place in the coagulation pathway and experimental workflows.

Core Mechanism of Action

This compound is a 4-carboxy-2-azetidinone-containing compound that functions as an irreversible inhibitor of Factor XIa.[1][2][3] Its primary mechanism involves covalently binding to the active site of the FXIa enzyme, thereby blocking its ability to activate Factor IX. This targeted inhibition effectively dampens the propagation of the intrinsic coagulation cascade, a crucial pathway for thrombus growth and stabilization, without significantly impacting the extrinsic (Tissue Factor) pathway, which is vital for hemostasis.[1][4][5] This selectivity for the intrinsic pathway is believed to contribute to its antithrombotic effects with a reduced propensity for bleeding compared to broader-spectrum anticoagulants.[1][4]

Pharmacological Profile: Quantitative Data

The preclinical pharmacological characteristics of this compound have been quantified through various in vitro and in vivo studies. The data below summarizes its potency, selectivity, and effects on coagulation parameters.

Table 1: In Vitro Potency and Selectivity

| Target Enzyme | Species | IC50 Value | Reference(s) |

| Factor XIa | Human | 2.8 nM | [1][4][6] |

| Tryptase | Human | 5.0 nM (0.005 µM) | [6] |

| Trypsin | Human | 50 nM (0.05 µM) | [6] |

| Urokinase | Human | 542 nM (0.542 µM) | [6] |

| Plasma Kallikrein | Human | 550 nM (0.55 µM) | [6] |

| Plasmin | Human | 1,700 nM (1.7 µM) | [6] |

| Thrombin (Factor IIa) | Human | 10,500 nM (10.5 µM) | [6] |

| Factor IXa | Human | 17,400 nM (17.4 µM) | [6] |

Table 2: In Vitro and Ex Vivo Effects on Coagulation Parameters

| Assay | Plasma Species | Parameter | Value | Reference(s) |

| aPTT | Human | EC2x | 0.14 µM | [6] |

| aPTT | Rat | EC2x | 2.2 µM | [6] |

| aPTT | Rabbit | EC2x* | 10.6 µM | [2][7] |

| Prothrombin Time (PT) | Rabbit | Effect | No Prolongation | [2] |

| Thrombin Time (TT) | Rabbit | Effect | No Prolongation | [2] |

*EC2x: Concentration required to double the baseline clotting time.

Table 3: In Vivo Antithrombotic Efficacy in Preclinical Models

| Animal Model | Species | Parameter | Dose | Effect | Reference(s) |

| Arteriovenous-Shunt Thrombosis (AVST) | Rabbit | ED50 | 0.4 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |

| Venous Thrombosis (VT) | Rabbit | ED50 | 0.7 mg/kg/h IV | 50% reduction in thrombus weight | [2][7] |

| Electrolytic Carotid Arterial Thrombosis (ECAT) | Rabbit | ED50** | 1.5 mg/kg/h IV | 50% increase in blood flow | [2][7] |

| FeCl3-Induced Carotid Artery Thrombosis | Rat | Thrombus Weight | 12 mg/kg + 12 mg/kg/h IV | 73% reduction | [6] |

**ED50: Dose that produces 50% of the maximal effect.

Table 4: In Vivo Hemostatic Effects

| Animal Model | Species | Dose | Bleeding Time (Fold-Increase vs. Control) | Reference(s) |

| Cuticle Bleeding Time | Rabbit | 3 mg/kg/h IV | 1.17 ± 0.04 | [2][7] |

| Cuticle Bleeding Time | Rabbit | 10 mg/kg/h IV | 1.52 ± 0.07* | [2][7] |

*Statistically significant (P < 0.05) but slight increase.

Signaling Pathway and Experimental Workflow Visualizations

Coagulation Cascade and this compound Site of Action

The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by this compound.

Workflow for Preclinical In Vivo Thrombosis Model

This diagram outlines the typical workflow for evaluating an antithrombotic agent like this compound in a preclinical animal model of arterial thrombosis.

Detailed Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.

In Vitro Assay: Activated Partial Thromboplastin Time (aPTT)

This assay assesses the integrity of the intrinsic and common coagulation pathways.

-

Principle: Platelet-poor plasma (PPP) is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute (cephalin) to activate the contact-dependent factors. The time to clot formation is measured after the addition of calcium chloride.[4]

-

Procedure:

-

Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Reagent Preparation: Pre-warm aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride (CaCl2) solution to 37°C.

-

Incubation: Pipette equal volumes (e.g., 50 µL) of PPP and the aPTT reagent into a coagulometer cuvette. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation.[8][9]

-

Clot Initiation and Measurement: Dispense an equal volume (e.g., 50 µL) of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting cascade. Simultaneously, a timer is started. The time in seconds for a fibrin clot to form is recorded by the coagulometer's optical or mechanical detection system.[8][10]

-

Inhibitor Testing: To determine the EC2x, various concentrations of this compound are spiked into the plasma, and the aPTT is measured for each concentration. The concentration that doubles the baseline aPTT of the vehicle control is then calculated.

-

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.

-

Principle: Topical application of ferric chloride to the adventitial surface of an artery induces oxidative stress and endothelial denudation, leading to the formation of an occlusive thrombus.[2][5]

-

Procedure (adapted for rat/mouse):

-

Anesthesia and Surgery: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain body temperature. Make a midline cervical incision to expose the common carotid artery, carefully separating it from the vagus nerve.[2][6]

-

Blood Flow Monitoring: Place a Doppler flow probe around the artery to record baseline blood flow.[1]

-

Drug Administration: Administer this compound or vehicle via intravenous infusion, typically starting before the injury.

-

Vascular Injury: Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[1][2]

-

Thrombus Formation: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow until complete vessel occlusion (zero flow) occurs or for a predetermined experimental duration (e.g., 30-60 minutes). The time from FeCl₃ application to stable occlusion is recorded.[1]

-

Endpoint Analysis: At the end of the experiment, the injured arterial segment containing the thrombus can be excised, and the thrombus can be isolated and weighed.

-

In Vivo Model: Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)

This model creates a mixed platelet- and fibrin-rich thrombus through electrical injury.

-

Principle: A controlled electrical current applied to the external surface of an artery causes intimal damage, leading to thrombus formation.[3]

-

Procedure (adapted for rabbit):

-

Anesthesia and Surgery: Anesthetize the rabbit (e.g., with ketamine/xylazine). Isolate a segment of the common carotid artery.[3]

-

Instrumentation: Place an electromagnetic flow probe proximal to the injury site to monitor carotid blood flow (CBF).

-

Drug Administration: Infuse this compound or vehicle intravenously.

-

Electrical Injury: Apply a bipolar electrode to the external surface of the artery. Induce thrombosis by delivering a constant current (e.g., 4 mA) for a set duration (e.g., 3 minutes).[3]

-

Monitoring and Endpoint: Monitor CBF continuously for a period (e.g., 90 minutes) to assess the degree of occlusion. Afterward, the thrombus is carefully removed from the arterial segment and its wet weight is determined.[3]

-

In Vivo Model: Rabbit Cuticle Bleeding Time

This model assesses the impact of a compound on primary hemostasis.

-

Principle: A standardized incision is made in a vascularized area (the nail cuticle), and the time required for bleeding to cease is measured. This test is sensitive to platelet function and certain coagulation factor deficiencies.[11]

-

Procedure:

-

Anesthesia and Preparation: The rabbit is anesthetized or heavily sedated. The hair around the nail is clipped.

-

Drug Administration: this compound or vehicle is administered as per the study protocol.

-

Incision: A guillotine-type nail clipper is used to make a clean transection of the nail just into the quick, sufficient to produce a free flow of blood.[11]

-

Time Measurement: A stopwatch is started at the moment of incision. Blood is carefully blotted every 15-30 seconds with filter paper, ensuring the paper does not touch the wound itself, as this could disturb the forming clot.[11]

-

Endpoint: The time from incision until bleeding completely stops (no bloodstain on the filter paper) is recorded as the bleeding time. A pre-determined cutoff time is typically used.

-

Clinical Development Status

As of the latest available preclinical reports, there have been no studies published reporting the safety and efficacy of this compound in human clinical trials.[1][4] Its development status remains in the preclinical phase.

Conclusion

This compound is a well-characterized preclinical compound that acts as a selective, irreversible inhibitor of Factor XIa. In vitro data confirms its high potency and selectivity, while in vivo animal models of both arterial and venous thrombosis demonstrate its antithrombotic efficacy. A key feature highlighted in these studies is the separation of antithrombotic effects from a significant increase in bleeding time, supporting the hypothesis that targeting FXIa may offer a safer anticoagulation strategy. The detailed protocols and quantitative data presented herein provide a comprehensive foundation for researchers in the field of thrombosis and hemostasis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. cordynamics.com [cordynamics.com]

- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlas-medical.com [atlas-medical.com]

- 9. ecat.nl [ecat.nl]

- 10. linear.es [linear.es]

- 11. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]

In-Depth Technical Guide: Selectivity Profile of BMS-262084 Against Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small molecule inhibitor of factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade. Its mechanism of action involves irreversible inhibition of FXIa, making it a subject of interest for the development of novel antithrombotic therapies with a potentially wider therapeutic window and reduced bleeding risk compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a panel of serine proteases, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.

Core Data: Protease Selectivity Profile

The inhibitory activity of this compound against human factor XIa and a range of other human serine proteases has been quantified to establish its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the compound's potency against its primary target versus off-target proteases.

| Protease | IC50 (nM) | Fold Selectivity vs. Factor XIa |

| Factor XIa | 2.8 | 1 |

| Tryptase | 5.0 | 1.8 |

| Trypsin | 50 | 17.9 |

| Urokinase | 542 | 193.6 |

| Plasma Kallikrein | 550 | 196.4 |

| Plasmin | 1700 | 607.1 |

| Thrombin (Factor IIa) | 10500 | 3750 |

| Factor IXa | 17400 | 6214.3 |

Data compiled from publicly available sources.[1]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of factor XIa.[1] This mechanism-based inhibition is a critical aspect of its pharmacological profile. The compound's primary target, Factor XIa, is a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.

References

Unveiling the Antithrombotic Potential of BMS-262084: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antithrombotic effects of BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa). The following sections detail the pharmacological profile of this compound, its efficacy in various animal models of thrombosis, and the associated bleeding risk, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of its mechanism and experimental application.

Core Pharmacological Profile

This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] It demonstrates high selectivity for human FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[4] The compound's inhibitory activity extends to human tryptase (IC50 = 5 nM), while showing significantly less potency against other coagulation-related proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[4] This selectivity underscores its targeted mechanism of action within the intrinsic coagulation cascade.

In vitro studies have consistently shown that this compound prolongs the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT), thrombin time (TT), or HepTest.[1][5][6] This is a key characteristic of FXIa inhibitors, indicating a specific impact on the intrinsic pathway of coagulation with minimal disruption to the extrinsic and common pathways.

Quantitative Efficacy and Coagulation Parameters

The preclinical efficacy of this compound has been demonstrated across multiple species and thrombosis models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| IC50 (FXIa) | Human | 2.8 nM | [4] |

| IC50 (Tryptase) | Human | 5 nM | [4] |

| IC50 (Other Proteases) | Human | > 0.05 µM | [4] |

| aPTT Doubling Conc. (EC2x) | Human Plasma | 0.14 µM | [7] |

| aPTT Doubling Conc. (EC2x) | Rat Plasma | 2.2 µM | [7] |

| aPTT Doubling Conc. (EC2x) | Rabbit Plasma | 10.6 µM | [1][6] |

Table 2: In Vivo Antithrombotic Efficacy of this compound in Rabbit Models

| Thrombosis Model | Endpoint | ED50 (mg/kg/h, IV) | Reference |

| Arteriovenous-Shunt Thrombosis (AVST) | 50% reduction in thrombus weight | 0.4 | [1][6] |

| Venous Thrombosis (VT) | 50% reduction in thrombus weight | 0.7 | [1][6] |

| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 50% increase in blood flow | 1.5 | [1][6] |

Table 3: Antithrombotic Effects of this compound in Rat Models

| Thrombosis Model | Dose (mg/kg + mg/kg/h, IV) | Effect | Reference |

| FeCl3-Induced Carotid Artery Thrombosis | 12 + 12 | 73% reduction in thrombus weight | [4][7] |

| FeCl3-Induced Vena Cava Thrombosis | 12 + 12 | 97% reduction in thrombus weight | [7] |

| FeCl3-Induced Vena Cava Thrombosis | 0.2 + 0.2 | 38% reduction in thrombus weight | [7] |

| Tissue Factor-Induced Venous Thrombosis | Up to 24 + 24 | No effect | [7] |

Signaling Pathway and Mechanism of Action

This compound exerts its antithrombotic effect by targeting Factor XIa within the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.

References

- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

BMS-262084 Inhibition of Human Tryptase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human tryptase, a tetrameric serine protease, is the most abundant secretory granule protein of mast cells. Upon mast cell degranulation in response to allergic and inflammatory stimuli, tryptase is released and has been implicated in the pathogenesis of various inflammatory conditions, including asthma. BMS-262084 is a potent and selective inhibitor of human tryptase, showing therapeutic potential for inflammatory diseases. This document provides a comprehensive technical guide on the inhibition of human tryptase by this compound, detailing its inhibitory profile, the experimental protocols for its characterization, and the underlying signaling pathways.

Quantitative Inhibitory Profile of this compound

This compound is a potent inhibitor of human tryptase with a reported half-maximal inhibitory concentration (IC50) of 5 nM[1]. It also exhibits potent, irreversible inhibition of factor XIa with an IC50 of 2.8 nM[1]. The compound demonstrates significant selectivity for tryptase and factor XIa over other related serine proteases.

| Target Enzyme | IC50 | Fold Selectivity vs. Tryptase |

| Human Tryptase | 5 nM[1] | - |

| Human Factor XIa | 2.8 nM[1] | 1.8 |

| Trypsin | 5 µM[1] | 1000 |

| Urokinase | 542 µM[1] | 108400 |

| Plasma Kallikrein | 550 µM[1] | 110000 |

| Plasmin | 1.7 µM[1] | 340 |

| Thrombin (Factor IIa) | 10.5 µM[1] | 2100 |

| Factor IXa | 17.4 µM[1] | 3480 |

Mechanism of Action

This compound acts as an irreversible inhibitor of human tryptase[1]. This mechanism suggests that the compound likely forms a stable, covalent bond with a key residue in the active site of the tryptase enzyme, rendering it permanently inactive.

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Fluorometric)

This protocol describes a representative method for determining the inhibitory activity of this compound against recombinant human β-tryptase.

Materials:

-

Recombinant human βII tryptase

-

This compound

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 100 µM EDTA, pH 7.4

-

Fluorogenic Substrate: N-tert-butoxycarbonyl-Gln-Ala-Arg-7-amino-4-methylcoumarin (Boc-QAR-AMC)

-

96-well black microtiter plates

-

Fluorescence plate reader (Excitation: 367 nm, Emission: 468 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of human βII tryptase (e.g., 10 pM - 1 nM) in the assay buffer. The incubation is typically carried out at room temperature for a defined period (e.g., 3 hours) to allow for the inhibitor to bind to the enzyme[2].

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, Boc-QAR-AMC, to each well. A final substrate concentration of 200 µM (approximately 2 x Km) is commonly used[2].

-

Kinetic Measurement: Immediately measure the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), kinetically over a period of 15 minutes, with readings taken every 30 seconds[2].

-

Data Analysis: Determine the initial velocity (Vmax) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Tryptase-Mediated PAR2 Signaling Pathway

Human tryptase can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, on the surface of various cells, including epithelial cells, endothelial cells, and neurons[3][4][5]. This activation triggers downstream signaling cascades that contribute to inflammation and other pathological responses. Inhibition of tryptase by this compound would block these downstream events.

References

- 1. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRYPTASE/PAR-2 INTERACTIONS INDUCE SELECTIVE MAPK SIGNALING AND COLLAGEN SYNTHESIS BY CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of BMS-262084 in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-262084 is a potent and selective small-molecule inhibitor of Factor XIa (FXIa), a critical enzyme in the intrinsic pathway of the coagulation cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and its role as a potential antithrombotic agent. The information is compiled from various preclinical studies to support researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] Its high potency and selectivity for FXIa over other coagulation proteases make it a significant subject of research for novel anticoagulant therapies.[1][4] The inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[5][6][7]

Mechanism of Action

This compound targets and irreversibly inhibits Factor XIa, a key serine protease in the amplification phase of the coagulation cascade.[3][4][6] By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic pathway, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[6][7] This targeted action on an upstream component of the coagulation cascade is hypothesized to provide antithrombotic efficacy with a more favorable safety profile.[5][6]

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. This compound specifically intervenes in the intrinsic pathway.

Caption: The Coagulation Cascade and the inhibitory action of this compound on Factor XIa.

Quantitative Preclinical Data

The preclinical efficacy and selectivity of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Species | IC50 | Selectivity Fold (vs. FXIa) | Reference |

| Factor XIa | Human | 2.8 nM | - | [4] |

| Tryptase | Human | 5 nM | ~1.8 | [4] |

| Trypsin | Human | 50 nM | ~18 | [4] |

| Urokinase | Human | 542 nM | ~194 | [4] |

| Plasma Kallikrein | Human | 550 nM | ~196 | [4] |

| Plasmin | Human | 1.7 µM | ~607 | [4] |

| Thrombin (Factor IIa) | Human | 10.5 µM | ~3750 | [4] |

| Factor IXa | Human | 17.4 µM | ~6214 | [4] |

Table 2: In Vitro Effects of this compound on Coagulation Parameters

| Assay | Plasma Source | EC2x (Concentration to double) | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Human | 0.14 µM | [4] |

| Activated Partial Thromboplastin Time (aPTT) | Rat | 2.2 µM | [4] |

| Activated Partial Thromboplastin Time (aPTT) | Rabbit | 10.6 µM | [1] |

| Prothrombin Time (PT) | Rabbit | No prolongation | [1] |

| Thrombin Time (TT) | Rabbit | No prolongation | [1] |

Table 3: In Vivo Antithrombotic Efficacy of this compound in Animal Models

| Animal Model | Thrombosis Model | Endpoint | ED50 | Reference |

| Rabbit | Arteriovenous-Shunt Thrombosis (AVST) | Thrombus weight reduction | 0.4 mg/kg/h IV | [1] |

| Rabbit | Venous Thrombosis (VT) | Thrombus weight reduction | 0.7 mg/kg/h IV | [1] |

| Rabbit | Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | Increased blood flow | 1.5 mg/kg/h IV | [1] |

| Rat | Carotid Artery Thrombosis | Thrombus weight reduction | 73% reduction at 12 mg/kg + 12 mg/kg/h IV | [4] |

Table 4: In Vivo Effects of this compound on Bleeding Time

| Animal Model | Dose | Bleeding Time (Fold Increase vs. Control) | Reference |

| Rabbit | 3 mg/kg/h IV | 1.17 ± 0.04 | [1] |

| Rabbit | 10 mg/kg/h IV | 1.52 ± 0.07 | [1] |

| P < 0.05 vs. control |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies used in key preclinical studies of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against FXIa and other serine proteases.

General Protocol:

-

Purified human serine proteases (Factor XIa, tryptase, trypsin, etc.) are used.

-

A chromogenic or fluorogenic substrate specific to each enzyme is prepared in a suitable buffer.

-

This compound is serially diluted to a range of concentrations.

-

The enzyme, substrate, and inhibitor are incubated together in microtiter plates.

-

The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Plasma Coagulation Assays (aPTT, PT, TT)

Objective: To assess the effect of this compound on the intrinsic (aPTT), extrinsic (PT), and common (TT) pathways of coagulation in plasma.

General Protocol:

-

Citrated plasma from humans, rats, or rabbits is used.

-

This compound is spiked into the plasma at various concentrations.

-

For aPTT: Plasma is incubated with a contact activator (e.g., silica) and phospholipids. Coagulation is initiated by the addition of calcium chloride.

-

For PT: Coagulation is initiated by the addition of a reagent containing tissue factor and calcium chloride.

-

For TT: Coagulation is initiated by the addition of a known amount of thrombin.

-

The time to clot formation is measured using an automated coagulometer.

-

The concentration of this compound required to double the clotting time (EC2x) is calculated.

In Vivo Thrombosis Models

Objective: To evaluate the antithrombotic efficacy of this compound in preventing thrombus formation in live animal models.

Workflow for Arteriovenous-Shunt Thrombosis (AVST) Model in Rabbits:

Caption: Experimental workflow for the rabbit arteriovenous-shunt thrombosis model.

Workflow for FeCl3-Induced Carotid Artery Thrombosis Model in Rats:

Caption: Experimental workflow for the rat FeCl3-induced carotid artery thrombosis model.

In Vivo Bleeding Time Assessment

Objective: To determine the effect of this compound on hemostasis by measuring bleeding time.

General Protocol (Cuticle Bleeding Time in Rabbits):

-

Rabbits are administered this compound or vehicle via intravenous infusion.

-

A standardized incision is made in the cuticle of a toenail.

-

The incision site is blotted with filter paper at regular intervals until bleeding ceases.

-

The time from incision to the cessation of bleeding is recorded as the bleeding time.

-

Results are often expressed as a fold-increase compared to the control group.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of Factor XIa. Preclinical data demonstrate its ability to effectively prevent thrombosis in various animal models with a minimal impact on bleeding time, particularly at therapeutic doses. These findings support the continued investigation of FXIa inhibitors as a promising new class of antithrombotic agents with an improved safety profile. This technical guide provides a comprehensive summary of the available data and methodologies to aid in the future research and development of such compounds. It is important to note that as of the latest available information, there have been no studies reporting the safety and efficacy of this compound in humans.[8][9]

References

- 1. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factor XI, a potential target for anticoagulation therapy for venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bms.com [bms.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of BMS-262084: A Potent Inhibitor of Factor XIa and Tryptase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-262084 is a potent, selective, and irreversible small molecule inhibitor of factor XIa and human tryptase, demonstrating significant potential in thrombosis and inflammatory conditions.[1] This technical guide provides an in-depth overview of the discovery, stereoselective synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its inhibitory activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

Introduction

The coagulation cascade is a complex series of enzymatic reactions essential for hemostasis. Factor XIa (FXIa) plays a crucial role in the intrinsic pathway of this cascade, amplifying the generation of thrombin and subsequent fibrin clot formation.[2] Dysregulation of this pathway can lead to thrombotic disorders. Similarly, human tryptase, a serine protease released from mast cells, is a key mediator in allergic and inflammatory responses.[1] The dual inhibition of both FXIa and tryptase presents a promising therapeutic strategy for a range of diseases.

This compound, a 4-carboxy-2-azetidinone-containing compound, emerged as a sub-nanomolar inhibitor of both human factor XIa and tryptase.[1] Its potent inhibitory activity and selectivity profile have made it a subject of significant interest in drug discovery and development. This document serves as a comprehensive resource for researchers, outlining the critical aspects of its discovery and synthesis.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of both human factor XIa and tryptase. Its irreversible inhibitory action and high selectivity make it a valuable tool for studying the roles of these enzymes in physiological and pathological processes.[1][2]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against human factor XIa and a panel of other serine proteases has been quantified, demonstrating its high selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| Human Factor XIa | 2.8 |

| Human Tryptase | 5 |

| Trypsin | 50 |

| Urokinase | 542 |

| Plasma Kallikrein | 550 |

| Plasmin | 1700 |

| Thrombin (Factor IIa) | 10500 |

| Factor IXa | 17400 |

Table 1: In vitro inhibitory activity of this compound against various serine proteases.[1]

Anticoagulant and Antithrombotic Effects

This compound demonstrated significant anticoagulant effects by prolonging the activated partial thromboplastin time (aPTT) in both human and rat plasma.[1] In vivo studies in rats using a ferric chloride (FeCl3)-induced carotid artery thrombosis model showed that intravenous administration of this compound effectively reduces thrombus weight and improves vessel patency.[1][2]

| Species | Assay | Endpoint | Value |

| Human Plasma | aPTT | Concentration to double aPTT | 0.14 µM |

| Rat Plasma | aPTT | Concentration to double aPTT | 2.2 µM |

| Rat | FeCl3-induced carotid artery thrombosis | Dose-dependent reduction in thrombus weight | 73% reduction at 12 mg/kg + 12 mg/kg/h |

Table 2: In vitro and in vivo antithrombotic activity of this compound.[1]

Stereoselective Synthesis of this compound

A highly stereoselective synthesis of this compound was developed, proceeding in 10 steps from D-ornithine with an overall yield of 30%.[3] A key feature of this synthesis is a highly diastereoselective demethoxycarbonylation step to form the trans-azetidinone core.

Synthetic Scheme Overview

The synthesis begins with the protection of D-ornithine, followed by a series of transformations to construct the azetidinone ring and introduce the necessary side chains. The detailed experimental protocol for each step is outlined below.

Caption: High-level overview of the stereoselective synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a summarized representation of the key steps in the synthesis of this compound, based on the published literature.

Step 1: Protection of D-Ornithine

-

D-ornithine is appropriately protected to allow for selective reactions at the different functional groups. Standard protecting group strategies for amino acids are employed.

Step 2: Coupling with a Malonate Derivative

-

The protected ornithine derivative is coupled with a suitably protected aminomalonate to form a diester intermediate.

Step 3: Diastereoselective Demethoxycarbonylation

-

This crucial step involves the highly diastereoselective removal of a methoxycarbonyl group from the diester intermediate to establish the trans-stereochemistry of the azetidinone ring. This transformation is a key innovation in the synthesis.

Step 4: Side-chain Elaboration

-

The piperazine-containing side chain is introduced onto the azetidinone core through a series of chemical modifications.

Step 5: Final Deprotection

-

The protecting groups are removed under appropriate conditions to yield the final product, this compound.

Step 6: Purification and Characterization

-

The final compound is purified using techniques such as chromatography. Its structure and purity are confirmed by analytical methods including NMR, mass spectrometry, and elemental analysis.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by irreversibly inhibiting Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade. By blocking FXIa, this compound prevents the downstream activation of Factor IX, thereby reducing the amplification of the coagulation cascade and subsequent thrombin generation.

Caption: Inhibition of the intrinsic coagulation pathway by this compound.

Experimental Workflows

The evaluation of this compound involves a multi-step process, from initial synthesis to in vitro and in vivo testing. The following diagram illustrates a typical experimental workflow.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Detailed Experimental Protocols for Biological Assays

Factor XIa Inhibition Assay

Objective: To determine the IC50 value of this compound against human Factor XIa.

Materials:

-

Human Factor XIa

-

Chromogenic substrate for Factor XIa

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of human Factor XIa to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Tryptase Inhibition Assay

Objective: To determine the IC50 value of this compound against human tryptase.

Materials:

-

Human lung tryptase

-

Tryptase substrate (e.g., a chromogenic or fluorogenic peptide)

-

Assay buffer

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow a similar procedure as the Factor XIa inhibition assay, using human tryptase and its specific substrate.

-

The reaction progress is monitored by measuring the absorbance or fluorescence signal generated from the cleavage of the substrate.

-

The IC50 value is calculated from the dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the anticoagulant effect of this compound in plasma.

Materials:

-

Human or rat citrated plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound stock solution

-

Coagulometer

Procedure:

-

Pre-warm the plasma and reagents to 37°C.

-

Add different concentrations of this compound to plasma samples and incubate.

-

Add the aPTT reagent to the plasma sample and incubate for a specific time to activate the intrinsic pathway.

-

Initiate coagulation by adding CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

Determine the concentration of this compound required to double the baseline aPTT.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

Objective: To assess the in vivo antithrombotic efficacy of this compound.

Materials:

-

Anesthetized rats

-

Ferric chloride (FeCl3) solution

-

Surgical instruments

-

Flow probe and monitoring system

-

This compound formulation for intravenous administration

Procedure:

-

Anesthetize the rat and surgically expose the carotid artery.

-

Place a flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle intravenously.

-

Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period.

-

Monitor blood flow continuously until vessel occlusion occurs or for a predetermined observation period.

-

At the end of the experiment, isolate the thrombosed arterial segment and measure the thrombus weight.

-

Compare the time to occlusion and thrombus weight between the this compound-treated and vehicle-treated groups.

Conclusion

This compound stands out as a potent and selective dual inhibitor of factor XIa and tryptase. The development of a highly stereoselective synthesis has enabled its thorough biological evaluation. The data presented in this guide highlight its significant potential as a therapeutic agent for thrombotic and inflammatory diseases. The detailed protocols and workflows provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.

References

An In-Depth Technical Guide to the Preclinical Pharmacology of BMS-262084

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and selective small molecule that acts as an irreversible inhibitor of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3][4][5][6] By targeting FXIa, this compound represents a promising antithrombotic agent with the potential for a wider therapeutic window and a reduced risk of bleeding compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the irreversible inhibition of FXIa, leading to a reduction in thrombin generation and subsequent fibrin clot formation.[1][3][5]

In Vitro Activity

This compound demonstrates potent and selective inhibition of human FXIa. It also exhibits inhibitory activity against human tryptase.[3] The in vitro activity of this compound is summarized in the table below.

| Parameter | Species | Value | Reference |

| IC50 vs. Factor XIa | Human | 2.8 nM | [3][5] |

| IC50 vs. Human Tryptase | Human | 5 nM | [3] |

| Selectivity vs. Other Proteases | Human | >70-fold selective over tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa. | [3] |

| aPTT Doubling Concentration | Human Plasma | 0.14 µM | [3] |

| aPTT Doubling Concentration | Rat Plasma | 2.2 µM | [3] |

| EC2x for aPTT | Rabbit Plasma | 10.6 µM | [4][7] |

In Vivo Efficacy in Preclinical Models

The antithrombotic efficacy of this compound has been evaluated in various rodent and rabbit models of arterial and venous thrombosis. Intravenous administration of this compound has been shown to dose-dependently reduce thrombus formation and improve blood flow.[1][2][4][5]

In rats, this compound has demonstrated efficacy in the ferric chloride (FeCl3)-induced model of carotid artery and vena cava thrombosis.[2][3][5]

| Animal Model | Dosing Regimen (Intravenous) | Key Findings | Reference |

| FeCl3-Induced Carotid Artery Thrombosis | 2-12 mg/kg bolus + 2-12 mg/kg/h infusion | Reduced carotid artery thrombus weight by 73% at the highest dose. Improved vessel patency and integrated blood flow. | [3] |

| FeCl3-Induced Vena Cava Thrombosis | Not specified | Significantly decreased thrombus weight. | [2][5] |

In rabbits, the efficacy of this compound has been assessed in arteriovenous-shunt thrombosis (AVST), venous thrombosis (VT), and electrolytic-mediated carotid arterial thrombosis (ECAT) models.[4][7]

| Animal Model | ED50 (Intravenous Infusion) | Key Findings | Reference |

| Arteriovenous-Shunt Thrombosis (AVST) | 0.4 mg/kg/h | Dose-dependent reduction in thrombus weight. | [4][7] |

| Venous Thrombosis (VT) | 0.7 mg/kg/h | Dose-dependent reduction in thrombus weight. | [4][7] |

| Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT) | 1.5 mg/kg/h | Dose-dependent increase in blood flow. | [4][7] |

Safety Pharmacology

Preclinical studies have indicated a low bleeding propensity for this compound at therapeutic doses. In rat models, it did not significantly increase bleeding time.[2][5] In rabbits, only a slight increase in cuticle bleeding time was observed at high doses.[2][4][5] Furthermore, this compound did not affect platelet aggregation induced by ADP or collagen.[2][5]

Pharmacokinetics

As of the latest available information, detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution in preclinical species, have not been extensively published in the public domain. Preclinical studies have utilized intravenous administration, suggesting a focus on parenteral delivery in early development.[1][2][3][4][5][7] For context, other small molecule FXIa inhibitors in development have shown varying pharmacokinetic profiles, with some exhibiting half-lives that support once or twice-daily dosing in humans.[5][6][8] However, direct extrapolation to this compound is not possible.

Experimental Protocols

In Vitro Assays

The aPTT assay is a functional coagulation assay used to assess the intrinsic and common pathways of coagulation.[9][10]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid substitute. The addition of calcium chloride initiates the coagulation cascade, and the time to clot formation is measured.[9][11]

General Procedure:

-

Prepare platelet-poor plasma from citrated whole blood by centrifugation.[12]

-

Pre-warm the plasma sample and aPTT reagent to 37°C.[12]

-

In a cuvette, mix equal volumes of plasma and aPTT reagent.[12]

-

Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[12]

-

Add a pre-warmed calcium chloride solution to initiate clotting and simultaneously start a timer.[12]

-

Record the time in seconds for a fibrin clot to form.[12]

In Vivo Thrombosis Models

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial setting.[13][14][15][16]

Procedure Outline:

-

Anesthetize the rat (e.g., with sodium pentobarbital or isoflurane).[16]

-

Place a filter paper saturated with a ferric chloride solution (e.g., 7.5% - 50%) onto the adventitial surface of the artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury and subsequent thrombosis.[2][13][15]

-

Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.[14]

-

At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight determined.[3]

The ECAT model provides a reproducible method for inducing arterial thrombosis.[1][17][18]

Procedure Outline:

-

Anesthetize the rabbit (e.g., with ketamine and xylazine).[1]

-

Surgically expose the carotid artery.

-

Induce thrombosis by applying a low electrical current (e.g., 4 mA for 3 minutes) to the arterial wall via an external bipolar electrode.[1]

-

Continuously monitor carotid blood flow to assess the antithrombotic effect of the test compound.[17]

-

The thrombus can be harvested at the end of the study for weight measurement.[17]

This model is used to assess thrombosis on a foreign surface, mimicking conditions such as those in extracorporeal circuits.[4][7][19]

Procedure Outline:

-

Anesthetize the rabbit.

-

Create an extracorporeal shunt by connecting the carotid artery and the jugular vein with a piece of tubing containing a thrombogenic surface (e.g., a silk thread or stents).[19][20]

-

Allow blood to circulate through the shunt for a defined period.

-

At the end of the experiment, remove the shunt and quantify the thrombus weight.

Visualizations

Signaling Pathway of the Intrinsic Coagulation Cascade and Inhibition by this compound

Caption: Intrinsic coagulation pathway and the site of action of this compound.

Experimental Workflow for In Vivo Thrombosis Models

Caption: Generalized experimental workflow for preclinical thrombosis models.

Conclusion

This compound is a potent and selective irreversible inhibitor of Factor XIa with demonstrated antithrombotic efficacy in a range of preclinical models. Its mechanism of action, targeting the intrinsic coagulation pathway, holds the promise of effective thrombosis prevention with a potentially lower risk of bleeding complications compared to currently available anticoagulants. While the preclinical pharmacodynamic profile of this compound is well-characterized, further studies are needed to fully elucidate its pharmacokinetic properties and to establish its safety and efficacy in clinical settings. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the advancement of novel antithrombotic therapies.

References

- 1. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surgery.pitt.edu [surgery.pitt.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ONO‐7684 a novel oral FXIa inhibitor: Safety, tolerability, pharmacokinetics and pharmacodynamics in a first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 10. Activated partial thromboplastin time assay - Clinical Laboratory int. [clinlabint.com]

- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 12. linear.es [linear.es]

- 13. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]

- 14. cordynamics.com [cordynamics.com]

- 15. uknowledge.uky.edu [uknowledge.uky.edu]

- 16. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nonpeptide factor Xa inhibitors II. Antithrombotic evaluation in a rabbit model of electrically induced carotid artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

BMS-262084: A Technical Guide to its Therapeutic Potential in Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including heart attack and stroke. The quest for safer and more effective antithrombotic agents is a critical area of pharmaceutical research. BMS-262084, a potent and selective irreversible inhibitor of Factor XIa (FXIa), has emerged as a promising candidate in preclinical studies. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for the pivotal assays and models used in its evaluation. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.

Introduction: The Role of Factor XIa in Thrombosis

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor, is crucial for hemostasis, the intrinsic pathway, where Factor XIa plays a key role, is now understood to be more significantly involved in the amplification and propagation of thrombosis.[1] This distinction has made FXIa an attractive target for the development of novel anticoagulants with the potential for a wider therapeutic window, offering antithrombotic efficacy with a reduced risk of bleeding complications.[1]

This compound is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[2][3] Its mechanism of action and preclinical data suggest it may offer a promising new approach to the prevention and treatment of thrombotic diseases.

Mechanism of Action and In Vitro Profile

This compound exerts its anticoagulant effect by selectively and irreversibly inhibiting the enzymatic activity of Factor XIa. This inhibition disrupts the intrinsic pathway of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin clot formation.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: In Vitro Inhibition of Factor XIa and Other Proteases

| Target Enzyme | Species | IC50 (nM) | Reference |

| Factor XIa | Human | 2.8 | [3][4] |

| Tryptase | Human | 5 | [4] |

| Trypsin | Human | 50 | [4] |

| Urokinase | Human | 542 | [4] |

| Plasma Kallikrein | Human | 550 | [4] |

| Plasmin | Human | 1700 | [4] |

| Thrombin (Factor IIa) | Human | 10500 | [4] |

| Factor IXa | Human | 17400 | [4] |

Table 2: Effect on Plasma Clotting Times

| Assay | Plasma Source | EC2x (Concentration to double clotting time) (µM) | Reference |

| aPTT | Human | 0.14 | [4] |

| aPTT | Rat | 2.2 | [4] |

| aPTT | Rabbit | 10.6 | [2] |

| Prothrombin Time (PT) | Human, Rat, Rabbit | Not affected at up to 100 µM | [2][4] |

| Thrombin Time (TT) | Rabbit | Not affected | [2] |

Preclinical In Vivo Efficacy in Thrombosis Models

The antithrombotic potential of this compound has been evaluated in several well-established animal models of arterial and venous thrombosis.

Quantitative In Vivo Data

The tables below present the quantitative results from in vivo studies in rats and rabbits.

Table 3: Efficacy of this compound in a Rat Model of Arterial Thrombosis

| Model | Dosing Regimen (IV) | Endpoint | Result | Reference |

| FeCl3-induced Carotid Artery Thrombosis | 2-12 mg/kg + 2-12 mg/kg/h | Thrombus Weight | 73% reduction at 12 mg/kg + 12 mg/kg/h | [4] |

| Vessel Patency | Improved | [4] | ||

| Integrated Flow | Improved | [4] |

Table 4: Efficacy of this compound in Rabbit Models of Thrombosis

| Model | Dosing Regimen (IV Infusion) | ED50 | Reference |

| Arteriovenous-Shunt Thrombosis (AVST) | mg/kg/h | 0.4 | [2] |

| Venous Thrombosis (VT) | mg/kg/h | 0.7 | [2] |

| Electrolytic-mediated Carotid Arterial Thrombosis (ECAT) | mg/kg/h | 1.5 | [2] |

Table 5: Effect of this compound on Bleeding Time in Rabbits

| Dosing Regimen (IV Infusion) | Bleeding Time (fold-increase vs. control) | P-value | Reference |

| 3 mg/kg/h | 1.17 ± 0.04 | > 0.05 | [2] |

| 10 mg/kg/h | 1.52 ± 0.07 | < 0.05 | [2] |

Signaling Pathways and Experimental Workflows

Visual representations of the coagulation cascade and experimental procedures are provided below to facilitate understanding.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments cited in this document.

In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.

Materials:

-

Human Factor XIa

-

Chromogenic substrate for FXIa

-

This compound

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of human Factor XIa to each well.

-

Add the different concentrations of this compound to the wells containing Factor XIa and incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the specific substrate.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation in plasma.

Materials:

-

Citrated plasma (human, rat, or rabbit)

-

aPTT reagent (containing a contact activator like ellagic acid and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound

-

Coagulometer

Protocol:

-

Prepare dilutions of this compound in saline or an appropriate vehicle.

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix a defined volume of plasma with the desired concentration of this compound.

-

Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[5][6]

-

Initiate the clotting reaction by adding a defined volume of pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the aPTT.

-

Determine the concentration of this compound required to double the baseline aPTT (EC2x).

In Vivo Models

Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., sodium pentobarbital)

-

Filter paper

-

Surgical instruments

-

Doppler flow probe

-

This compound for intravenous administration

Protocol:

-

Anesthetize the rat and surgically expose the left common carotid artery.[7]

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion.

-

Apply a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-15 minutes) to induce endothelial injury and subsequent thrombus formation.[7][8][9]

-

Remove the filter paper and continuously monitor carotid artery blood flow for a set duration (e.g., 60-90 minutes).

-

At the end of the experiment, excise the injured arterial segment and weigh the thrombus.

-

Endpoints include time to occlusion, restoration of blood flow, and thrombus weight.

Objective: To assess the efficacy of this compound in a model of venous-like thrombosis.

Materials:

-

New Zealand White rabbits

-

Anesthetic

-

Silastic tubing to create the shunt

-

Surgical instruments

-

This compound for intravenous administration

Protocol:

-

Anesthetize the rabbit and surgically expose the carotid artery and jugular vein.

-

Create an extracorporeal arteriovenous shunt by cannulating the carotid artery and jugular vein with Silastic tubing. A thrombogenic surface (e.g., a silk thread) is often placed within the tubing.

-

Administer this compound or vehicle as an intravenous infusion.

-

Allow blood to flow through the shunt for a predetermined period (e.g., 40 minutes).

-

After the designated time, clamp the shunt, remove it, and weigh the thrombus formed on the thrombogenic surface.

Objective: To evaluate the antithrombotic effect of this compound in a model of electrically induced arterial thrombosis.

Materials:

-

New Zealand White rabbits

-

Anesthetic

-

Needle electrode

-

Direct current source

-

Doppler flow probe

-

Surgical instruments

-

This compound for intravenous administration

Protocol:

-

Anesthetize the rabbit and surgically expose the carotid artery.[10]

-

Place a Doppler flow probe proximal to the site of injury to monitor blood flow.

-

Administer this compound or vehicle as an intravenous infusion.

-

Induce thrombosis by inserting a needle electrode into the arterial lumen and applying a constant anodal current (e.g., 250 µA - 4 mA) for a specific duration (e.g., 3 minutes).[10][11]

-

Monitor carotid blood flow continuously for a set period (e.g., 90 minutes).

-

At the end of the observation period, excise the thrombosed arterial segment and determine the thrombus weight.

-

Efficacy is assessed by the reduction in thrombus weight and the maintenance or restoration of blood flow.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a novel antithrombotic agent. Its potent and selective inhibition of Factor XIa translates to significant efficacy in various animal models of thrombosis. Importantly, the separation between its antithrombotic effects and a significant increase in bleeding time suggests a favorable safety profile, a key objective in the development of new anticoagulants.

To date, there have been no published clinical trials of this compound in humans.[3] The promising preclinical profile warrants further investigation to determine its safety, pharmacokinetics, and efficacy in human subjects. Future studies should focus on establishing the therapeutic window in clinical settings and exploring its potential in various thrombotic indications, such as the prevention of venous thromboembolism, and the secondary prevention of ischemic events in patients with atrial fibrillation or acute coronary syndrome. The development of this compound and other Factor XIa inhibitors represents a significant step forward in the pursuit of safer and more effective anticoagulation.

References

- 1. bms.com [bms.com]

- 2. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 6. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]

- 7. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]

- 8. Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis [mdpi.com]

- 9. cordynamics.com [cordynamics.com]

- 10. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A preparation to study simultaneous arterial and venous thrombus formation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-262084 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-262084 is a potent and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Its inhibitory activity makes it a subject of interest for the development of novel antithrombotic agents.[1][3] this compound also demonstrates inhibitory effects on human tryptase.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1] By inhibiting FXIa, this compound disrupts the coagulation cascade, leading to a prolongation of the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways of coagulation.[1][4][5] This targeted inhibition of FXIa is the basis for its antithrombotic effects.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its primary target, FXIa, and its selectivity against other related proteases.

Table 1: Inhibitory Potency of this compound

| Target Enzyme | IC50 (nM) |

| Human Factor XIa | 2.8[2] |

| Human Tryptase | 5[2] |

Table 2: Selectivity Profile of this compound

| Protease | IC50 (µM) | Selectivity vs. Factor XIa |

| Tryptase | 0.005[2] | > 70-fold |

| Trypsin | 0.05[2] | > 17,800-fold |

| Urokinase | 0.542[2] | > 193,500-fold |

| Plasma Kallikrein | 0.55[2] | > 196,400-fold |

| Plasmin | 1.7[2] | > 607,100-fold |

| Thrombin (Factor IIa) | 10.5[2] | > 3,750,000-fold |

| Factor IXa | 17.4[2] | > 6,214,000-fold |

Table 3: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

| Plasma Source | EC2x (Concentration to double aPTT) (µM) |

| Human | 0.14[2] |

| Rat | 2.2[2] |

| Rabbit | 10.6[4] |

Signaling Pathway Diagram

The following diagram illustrates the role of Factor XIa in the intrinsic coagulation cascade and the point of inhibition by this compound.

Caption: Intrinsic pathway of the coagulation cascade and inhibition by this compound.

Experimental Protocols

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of this compound on human Factor XIa using a chromogenic substrate.

Workflow Diagram:

Caption: Workflow for the Factor XIa chromogenic inhibition assay.

Materials:

-

Human Factor XIa (purified)

-

Chromogenic FXIa substrate (e.g., S-2366 or a fluorogenic substrate like Boc-Glu(OBzl)-Ala-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human FXIa in assay buffer. The final concentration in the well should be approximately 0.5 to 1 nM.

-

Prepare a working solution of the chromogenic substrate in assay buffer. The final concentration in the well should be at or near the Km of the enzyme for the substrate.

-

Prepare a serial dilution of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

85 µL of assay buffer

-

5 µL of the this compound serial dilution (or vehicle control)

-

5 µL of the human FXIa working solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the chromogenic substrate solution to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.

-

-

Data Analysis:

-

Determine the initial rate of substrate hydrolysis (V) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the effect of this compound on the clotting time of plasma.

Workflow Diagram:

Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.

Materials:

-

Citrated human, rat, or rabbit plasma

-

aPTT reagent (containing a contact activator like ellagic acid, silica, or kaolin, and a phospholipid substitute)

-

0.025 M Calcium Chloride (CaCl2) solution

-

This compound stock solution (in DMSO)

-

Coagulometer or a microplate reader capable of kinetic measurements

Procedure:

-

Plasma Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

-

Assay Protocol:

-

Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

In a coagulometer cuvette or a microplate well, mix 90 µL of PPP with 10 µL of a this compound dilution (or vehicle control).

-

Incubate the mixture at 37°C for 3-5 minutes.

-

Add 100 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl2 solution.

-

Simultaneously start a timer and measure the time until a fibrin clot is formed.

-

-

Data Analysis:

-

Record the clotting time in seconds for each concentration of this compound.

-

Determine the concentration of this compound required to double the clotting time (EC2x) compared to the vehicle control.

-

Protease Selectivity Assay

This protocol provides a general framework for assessing the selectivity of this compound against a panel of serine proteases. The specific conditions for each enzyme (e.g., substrate concentration) should be optimized based on the enzyme's kinetic properties.

Procedure:

-

Follow the general procedure for the FXIa Inhibition Assay described above.

-

Substitute Factor XIa with the individual proteases to be tested (e.g., trypsin, urokinase, plasma kallikrein, plasmin, thrombin, Factor IXa).

-

Use a specific chromogenic or fluorogenic substrate for each respective protease. The substrate concentration should be at or near the Km for each enzyme-substrate pair.

-

Determine the IC50 value for this compound against each protease.

-

Calculate the selectivity ratio by dividing the IC50 of the off-target protease by the IC50 of Factor XIa.

References

- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Activated Partial Thromboplastin Time (aPTT) Assay for the Functional Assessment of BMS-262084, a Factor XIa Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for utilizing the Activated Partial Thromboplastin Time (aPTT) assay to evaluate the pharmacological activity of BMS-262084, a potent and irreversible inhibitor of Factor XIa (FXIa).[1][2] The aPTT assay serves as a crucial tool for assessing compounds that target the intrinsic pathway of the coagulation cascade. This compound selectively prolongs the aPTT in a concentration-dependent manner without affecting the prothrombin time (PT), making the aPTT a reliable pharmacodynamic biomarker for its anticoagulant effect.[3] This note includes quantitative data on this compound's activity, a detailed experimental protocol for in vitro testing, and diagrams illustrating the mechanism of action and experimental workflow.

Introduction to this compound and the aPTT Assay

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[4] The intrinsic pathway is initiated by contact activation and involves a cascade of clotting factors, including Factor XI (FXI).[4] Its activated form, FXIa, plays a significant role in amplifying thrombin generation, making it a key target for novel antithrombotic therapies.[4][5]